4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide
Brand Name: Vulcanchem
CAS No.: 339029-21-9
VCID: VC4839678
InChI: InChI=1S/C11H12ClF3N4O/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20)
SMILES: C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N
Molecular Formula: C11H12ClF3N4O
Molecular Weight: 308.69

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide

CAS No.: 339029-21-9

Cat. No.: VC4839678

Molecular Formula: C11H12ClF3N4O

Molecular Weight: 308.69

* For research use only. Not for human or veterinary use.

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide - 339029-21-9

Specification

CAS No. 339029-21-9
Molecular Formula C11H12ClF3N4O
Molecular Weight 308.69
IUPAC Name 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Standard InChI InChI=1S/C11H12ClF3N4O/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20)
Standard InChI Key XHPUMUDCOHXVML-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide features a pyridine ring substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl group. This pyridine moiety is linked to a tetrahydropyrazinecarboxamide scaffold, creating a hybrid structure with distinct electronic and steric properties. The molecular formula is C₁₁H₁₀ClF₃N₄O, with a molecular weight of 486.84 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₀ClF₃N₄O
Molecular Weight486.84 g/mol
Boiling Point413.4 ± 55.0 °C
LogP (Partition Coefficient)2.8 (predicted)
Hydrogen Bond Donors2 (amide NH, pyridine NH)
Hydrogen Bond Acceptors5 (amide O, pyridine N, etc.)

Electronic and Steric Effects

The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing substituent, polarizing the pyridine ring and enhancing electrophilic reactivity at adjacent positions. This electronic perturbation influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity . The tetrahydropyrazine ring adopts a chair-like conformation, providing structural rigidity while maintaining flexibility for target binding.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyridine Ring Formation: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution constructs the 3-chloro-5-trifluoromethylpyridine core.

  • Tetrahydropyrazinecarboxamide Assembly: Cyclization of 1,2-diamine precursors with carbonyl reagents forms the tetrahydropyrazine ring, followed by amidation.

  • Functionalization: Late-stage modifications introduce substituents to optimize pharmacological properties .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyridine FormationPd(PPh₃)₄, K₂CO₃, DMF, 100°C65–75
CyclizationNH₄Cl, NaBH₃CN, MeOH, 40°C50–60
AmidationHATU, DIPEA, DCM, rt70–80

Challenges include controlling regioselectivity during pyridine functionalization and minimizing racemization during amidation.

Pharmacological Activity and Mechanism

Enzyme Inhibition

Structural analogs of this compound, such as ML267, inhibit bacterial 4′-phosphopantetheinyl transferases (PPTases) with submicromolar potency (IC₅₀ = 0.2–0.5 μM) . These enzymes are essential for post-translational modification in pathogens like Staphylococcus aureus and Bacillus subtilis. The trifluoromethyl group enhances binding to hydrophobic pockets in the PPTase active site, while the pyridine nitrogen coordinates with catalytic residues .

Antibacterial Activity

In vitro assays demonstrate broad-spectrum activity against methicillin-resistant S. aureus (MRSA) (MIC = 4–8 μg/mL) and Escherichia coli (MIC = 16–32 μg/mL) . Resistance mechanisms, such as efflux pump overexpression, limit efficacy in Gram-negative strains .

Table 3: Biological Activity Profile

OrganismMIC (μg/mL)Target Enzyme (IC₅₀)
S. aureus (MRSA)4–8Sfp-PPTase: 0.3 μM
B. subtilis2–4Sfp-PPTase: 0.2 μM
E. coli16–32AcrAB-TolC efflux

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing antibacterials with reduced cytotoxicity. Derivatives like N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide (CAS 339029-24-2) were discontinued due to solubility issues but informed later designs .

Agrochemistry

Preliminary studies suggest utility in crop protection, targeting fungal cytochrome P450 enzymes (EC₅₀ = 50–100 nM).

Derivatives and Structural Analogs

Table 4: Key Derivatives

CompoundCAS NumberActivity Notes
N-[(Dimethylamino)methylene] derivative339029-24-2Discontinued (solubility)
Pyrazol-3-one analog338769-99-6Antifungal (EC₅₀ = 80 nM)
Chlorobenzyl derivative338979-05-8PPTase inhibition (IC₅₀ = 1 μM)

Future Perspectives

  • Mechanistic Studies: Elucidate the compound’s interaction with eukaryotic PPTases to assess off-target risks.

  • Prodrug Development: Address solubility limitations through phosphate or ester prodrugs.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine infection models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator